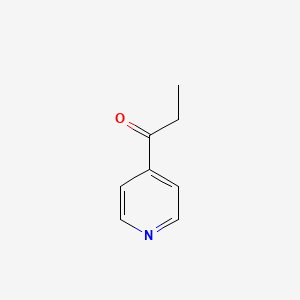

4-Propionylpyridine

描述

Historical Overview of Pyridine-Based Compounds in Chemical Sciences

The history of pyridine (B92270) and its derivatives is a significant narrative within the field of chemical sciences. Pyridine (C₅H₅N) was first discovered in the 19th century, with its initial isolation from coal tar. researchgate.netnih.gov The name "pyridine" is derived from the Greek words "pyr" (fire) and "idine" (an ending for aromatic bases). wikipedia.org Early research focused on understanding its structure, which was a subject of debate until it was correctly identified as a benzene (B151609) ring with one carbon atom replaced by a nitrogen atom. researchgate.net This structural feature imparts pyridine with its characteristic basicity and unique reactivity compared to benzene. wikipedia.org

The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis reported in 1881, was a major milestone that enabled the systematic study of these compounds. sarchemlabs.com This method involves the condensation of a β-ketoester, an aldehyde, and ammonia, providing a versatile route to a wide range of substituted pyridines. sarchemlabs.com Over the years, numerous other synthetic strategies have been developed, reflecting the enduring importance of this class of compounds. nih.gov

The significance of pyridine-based compounds expanded dramatically with the discovery of their presence in numerous natural products, including alkaloids, vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. nih.gov This realization spurred extensive research into their biological activities and led to the development of a vast number of synthetic pyridine derivatives with diverse applications in medicine and agriculture. wikipedia.orgnih.gov Today, the pyridine scaffold is a key component in a multitude of pharmaceutical drugs, highlighting its privileged status in medicinal chemistry. nih.govresearchgate.net

Significance of Ketones in Chemical Synthesis and Reactivity Studies

Ketones are a class of organic compounds characterized by the presence of a carbonyl group (C=O) in which the carbonyl carbon is bonded to two other carbon atoms. nist.govresearchgate.net This functional group is of paramount importance in organic chemistry due to its unique electronic structure and reactivity. nih.gov The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones susceptible to nucleophilic attack at the carbon atom. nih.gov This reactivity is fundamental to a wide array of chemical transformations.

In chemical synthesis, ketones serve as versatile intermediates for the construction of more complex molecules. nih.gov They participate in a variety of reactions, including:

Nucleophilic addition reactions: This is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. nist.gov

Aldol (B89426) condensation: Ketones with α-hydrogens can undergo this reaction to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. nih.gov

Reduction: Ketones can be reduced to secondary alcohols using various reducing agents. nih.gov

Oxidation: While more resistant to oxidation than aldehydes, ketones can be cleaved under harsh conditions. A notable oxidation reaction is the Baeyer-Villiger oxidation, which converts a ketone to an ester. nih.gov

The reactivity of ketones makes them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govnih.gov For instance, ketone functionalities are present in many steroid hormones and are crucial intermediates in the synthesis of various drugs. nih.gov The study of ketone reactivity continues to be an active area of research, with a focus on developing new catalytic methods for their selective transformation.

Current Research Trends and Future Directions for 4-Propionylpyridine

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for current and future research based on the known reactivity of its constituent parts: the pyridine ring and the ketone group.

Current Research Trends:

Synthesis of Novel Derivatives: A primary research focus is likely the use of this compound as a scaffold to synthesize a library of new derivatives. nih.gov The ketone functionality can be readily modified through reactions such as reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. The pyridine ring itself can undergo various substitutions. nih.gov

Medicinal Chemistry Applications: Pyridine derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antibacterial, and antiviral agents. researchgate.netmdpi.commdpi.com Research is likely to explore the potential of this compound derivatives as inhibitors of various biological targets, such as kinases. nih.govnih.gov The propionyl group could serve as a key binding element or a point for further functionalization to enhance potency and selectivity.

Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the propionyl group could act as a secondary coordination site or be modified to introduce other ligating groups. This could lead to the development of new catalysts for various organic transformations.

Future Directions:

Development of Selective Inhibitors: Future research will likely focus on the rational design of this compound derivatives as selective inhibitors for specific biological targets. mdpi.com This would involve computational modeling and structure-activity relationship (SAR) studies to optimize the interaction of these molecules with their target proteins. mdpi.com

Advanced Materials: The pyridine moiety can be incorporated into polymers and other materials. Research could explore the use of this compound derivatives as monomers for the synthesis of functional polymers with interesting electronic or photophysical properties.

Chemosensors: The pyridine ring's ability to interact with ions and the reactivity of the ketone group could be exploited in the design of chemosensors for the detection of specific analytes. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Pyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₅N | wikipedia.org |

| Molecular Weight | 79.10 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Disagreeable, fish-like | wikipedia.org |

| Boiling Point | 115.2 °C | wikipedia.org |

| Melting Point | -41.63 °C | wikipedia.org |

| Density | 0.9819 g/mL at 20 °C | nih.gov |

| Solubility in Water | Miscible | wikipedia.org |

| pKa (of pyridinium (B92312) ion) | 5.23 | wikipedia.org |

Table 2: Physical Properties of Selected Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | 115.2 |

| 4-Isopropylpyridine | C₈H₁₁N | 121.18 | Not specified |

| 4-Propylpyridine (B73792) | C₈H₁₁N | 121.18 | Not specified |

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHFHXVRHACYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168795 | |

| Record name | 1-Propanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-69-5 | |

| Record name | 4-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridinyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propionylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-PYRIDINYL)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWM94I83NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Propionylpyridine and Its Derivatives

Classical Synthetic Routes to 4-Propionylpyridine

The traditional synthesis of this compound has been approached through several key chemical reactions. These methods, while foundational, provide the basis for understanding the chemical reactivity of the pyridine (B92270) nucleus.

Grignard Reagent Addition to 4-Cyanopyridine

A primary and effective method for the synthesis of this compound involves the addition of a Grignard reagent to 4-cyanopyridine. This reaction is a classic example of nucleophilic addition to a nitrile, resulting in the formation of a ketone after hydrolysis. The Grignard reagent, in this case, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group.

The mechanism proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed to yield the desired ketone, this compound. The reaction is typically carried out in an anhydrous ethereal solvent to maintain the reactivity of the Grignard reagent. rsc.orgbeilstein-journals.org The general transformation is depicted below:

Reaction Scheme: 4-Cyanopyridine + CH₃CH₂MgBr → Intermediate imine salt Intermediate imine salt + H₃O⁺ → this compound

This method is advantageous due to the ready availability of the starting materials and the generally good yields of the ketone product. The reaction of organometallic reagents like Grignard reagents with cyanopyridines is a well-established route for the synthesis of acylpyridines. digitellinc.com

Table 1: Key Aspects of Grignard Reagent Addition to 4-Cyanopyridine

| Feature | Description |

|---|---|

| Reactants | 4-Cyanopyridine, Ethylmagnesium bromide |

| Solvent | Anhydrous ether (e.g., diethyl ether, THF) |

| Intermediate | Imine salt |

| Product | This compound |

| Reaction Type | Nucleophilic addition |

Reduction of this compound Methiodide in Pyridine Series Synthesis

The specific synthetic route involving the reduction of this compound methiodide is not extensively detailed in contemporary chemical literature. However, the reduction of pyridinium (B92312) salts, such as N-methylpyridinium iodide (methiodide), is a known transformation in pyridine chemistry. These reductions can lead to a variety of products, including 1,4-dihydropyridines, 1,2,3,6-tetrahydropyridines, and fully saturated piperidines, depending on the reducing agent and reaction conditions employed. rsc.orgcdnsciencepub.com

Catalytic hydrogenation of N-methylpyridinium salts over platinum catalysts has been shown to yield N-methylpiperidine derivatives. rsc.org It is plausible that a similar reduction of this compound methiodide could be employed to synthesize derivatives with a reduced pyridine core, though specific protocols for this particular substrate are not readily found in the searched literature.

Free-Radical Approaches to this compound Derivatives

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions like Friedel-Crafts acylation are generally unsuccessful. rsc.org However, free-radical reactions provide a viable alternative for the introduction of acyl groups onto the pyridine ring. The Minisci reaction, a named reaction in organic chemistry, is a prominent example of a free-radical approach to the alkylation and acylation of heteroaromatic compounds. rsc.org

In the context of synthesizing this compound derivatives, this would involve the generation of a propionyl radical, which then adds to the protonated pyridine ring. Acyl radicals can be generated from various precursors, such as aldehydes or carboxylic acid derivatives, through oxidative processes. These nucleophilic radicals preferentially add to the electron-deficient positions of the pyridinium salt, typically at the 2- and 4-positions. acs.org

A potential route for the synthesis of this compound via a radical pathway could involve the reaction of pyridine with propionaldehyde and an oxidizing agent. The reaction would proceed through the formation of a propionyl radical which then attacks the 4-position of the pyridine ring.

Advanced Synthetic Strategies for this compound Analogs

More contemporary synthetic methods have focused on developing highly selective and efficient ways to produce complex derivatives of this compound, often with a focus on stereochemistry and the introduction of diverse functional groups.

Enantioselective Catalytic Methods for α-Hydroxy Acid Synthesis from N-Heteroaryl Ketones

The synthesis of chiral α-hydroxy acids from N-heteroaryl ketones, such as this compound, is a significant area of modern organic synthesis due to the prevalence of this motif in biologically active molecules. rsc.org Enantioselective catalytic methods are employed to control the stereochemistry of the newly formed chiral center.

One approach is the use of biocatalytic strategies. Thiamine diphosphate-dependent lyases can catalyze the umpolung carboligation of aldehydes to produce enantiopure α-hydroxy ketones. rsc.org Another strategy involves the use of hydrolases in dynamic kinetic resolutions of racemic α-hydroxy ketones. rsc.org

Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective α-hydroxylation of ketones using molecular oxygen as the oxidant. beilstein-journals.org Cinchona alkaloid-derived phase-transfer catalysts have been shown to be highly efficient in promoting this transformation, affording tertiary α-hydroxy ketones in good to excellent enantiopurity. beilstein-journals.org The reaction of a tin enolate with nitrosobenzene, catalyzed by a BINAP-silver complex, can also lead to the formation of an α-aminooxy ketone, which can then be converted to the corresponding α-hydroxy ketone with high enantioselectivity. rsc.org

Table 2: Comparison of Enantioselective α-Hydroxylation Methods

| Method | Catalyst Type | Key Features |

|---|---|---|

| Biocatalysis | Enzymes (Lyases, Hydrolases) | High enantioselectivity, mild reaction conditions. |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Use of molecular oxygen, operational simplicity. |

| Metal Catalysis | Chiral Metal Complexes (e.g., Ag-BINAP) | High enantioselectivity, formation of intermediate α-aminooxy ketone. |

Synthesis of 4-Acylpyrazoles Featuring C(sp³)–H Bond Functionalization and C–C Bond Cleavage from Heteroaromatic Ketones

A novel and efficient one-pot synthesis of 4-acylpyrazole derivatives has been developed from saturated ketones and hydrazones through a copper-catalyzed cascade reaction. rsc.org This methodology involves the in situ formation of an enone intermediate via the dehydrogenation of a saturated ketone. This is followed by a [2+3] cycloaddition with a hydrazone and a subsequent aromatization-driven C-C bond cleavage and reorganization. rsc.org

This strategy allows for the direct preparation of biologically and pharmaceutically important 4-acylpyrazoles from simple and readily available starting materials. rsc.org The use of a sustainable oxidant and the excellent regioselectivity are notable advantages of this process. rsc.org While the direct application to this compound as the starting ketone is not explicitly detailed, the principle of using a heteroaromatic ketone in such a transformation to generate a pyrazole (B372694) derivative is a significant advancement in synthetic methodology. Research has also demonstrated the synthesis of pyrazoles via Cu-catalyzed oxidative [3+2] cycloaddition, which involves C(sp³)-H functionalization. acs.org

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the underlying mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanistic Studies of Grignard Reactions and Hydride Reductions

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles used to form new carbon-carbon bonds by attacking electrophilic carbon atoms, such as the carbonyl carbon in this compound. masterorganicchemistry.commt.com The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group.

The key steps are:

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. vedantu.com

Protonation: The reaction mixture is treated with a protic solvent, typically a dilute acid, in a step called a "workup." The negatively charged oxygen of the alkoxide intermediate is protonated to yield a tertiary alcohol. masterorganicchemistry.comvedantu.com

The reaction must be conducted under anhydrous (dry) conditions because Grignard reagents are strong bases and will react with any protic solvent, such as water, which would destroy the reagent. vedantu.com

Hydride Reductions: Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are common reagents for reducing ketones like this compound to secondary alcohols. chemistnotes.comlibretexts.org These reagents act as a source of the hydride ion (H⁻). libretexts.orgorganicchemistrytutor.com

The mechanism proceeds in two main steps:

Nucleophilic Hydride Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon. chemistnotes.comorganicchemistrytutor.com This forms a new carbon-hydrogen bond and results in an alkoxide intermediate. libretexts.orgorganicchemistrytutor.com LiAlH₄ is a much stronger reducing agent than NaBH₄ due to the greater polarity of the Al-H bond. libretexts.org

Protonation: The alkoxide intermediate is then protonated in a subsequent step to yield the final alcohol product. For NaBH₄ reductions, this is often achieved by the solvent (e.g., methanol (B129727) or ethanol), while for LiAlH₄ reductions, a separate aqueous or acidic workup step is required. libretexts.org

Table 2: Comparison of Grignard and Hydride Reagents for Carbonyl Addition

| Feature | Grignard Reagent (R-MgX) | Metal Hydride (e.g., NaBH₄) |

| Nucleophile | Carbanion (R⁻) | Hydride ion (H⁻) |

| Bond Formed | Carbon-Carbon | Carbon-Hydrogen |

| Product | Tertiary Alcohol | Secondary Alcohol |

| Key Condition | Anhydrous (dry) ether | Protic solvent (e.g., methanol) |

| Mechanism | Nucleophilic addition → Protonation | Nucleophilic addition → Protonation |

Kinetic and Stereochemical Control in Enantioselective Catalysis

When a prochiral ketone like this compound is reduced or undergoes an addition reaction, a new chiral center is created. Enantioselective catalysis aims to control this process to produce a significant excess of one enantiomer over the other. This control is achieved by influencing the kinetics and stereochemistry of the reaction.

Kinetic vs. Thermodynamic Control: Asymmetric catalytic reactions typically rely on chiral catalysts that create highly ordered transition states. nih.gov This allows the reaction to proceed through a lower energy pathway for the formation of one stereoisomer over another, a principle known as kinetic control. The product distribution is determined by the relative rates of formation of the stereoisomers. In some systems, it is possible for an initial kinetically favored product to convert to a more stable, thermodynamically favored product if the reaction is reversible. However, many stereoselective reactions are designed to be irreversible to lock in the kinetic product. nih.gov

Stereochemical Control: Stereochemical control is exerted by a chiral catalyst, which creates a chiral environment around the reacting molecules. For the reduction of this compound, a chiral reducing agent or a combination of an achiral hydride source with a chiral catalyst can be used. The catalyst complexes with the ketone in a specific orientation, forcing the nucleophile (e.g., hydride) to attack from one face of the carbonyl group preferentially. This facial selectivity leads to the formation of one enantiomer in excess.

For instance, in homogeneous hydrogenation, a chiral metal-ligand complex, such as one containing the BINAP ligand, can be used. wordpress.com The chirality of the ligand controls the face of the substrate to which hydrogen is delivered, enabling the synthesis of a single enantiomer of the product alcohol. wordpress.com The effectiveness of this control is often measured by the enantiomeric excess (ee) of the product.

Table 3: Factors Influencing Stereochemical Outcome in Enantioselective Catalysis

| Factor | Description | Impact on Stereoselectivity |

| Chiral Catalyst/Ligand | The source of chirality that creates a diastereomeric transition state. | Determines the facial selectivity of the nucleophilic attack. |

| Solvent | Can influence the conformation of the catalyst-substrate complex. | May alter the energy difference between diastereomeric transition states. |

| Temperature | Lower temperatures often increase selectivity by exaggerating small differences in activation energies. | Can enhance the enantiomeric excess (ee). |

| Reactant Structure | Steric and electronic properties of the ketone and nucleophile. | Affects the binding to the catalyst and the accessibility of the reaction center. |

Reactivity and Reaction Pathways of 4 Propionylpyridine

Electrophilic and Nucleophilic Interactions of 4-Propionylpyridine

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the pyridine (B92270) ring and the propionyl substituent. The molecule features distinct sites for both electrophilic and nucleophilic attack. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base, while the carbonyl carbon of the propionyl group is an electrophilic center. youtube.comyoutube.com The electronic character of the pyridine ring significantly influences the reactivity of the attached ketone.

The nitrogen atom within the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. stackexchange.comguidechem.com This effect is complemented by a resonance effect where the nitrogen atom can delocalize the ring's pi-electrons, resulting in electron deficiency, particularly at the ortho (C2, C6) and para (C4) positions. stackexchange.comguidechem.com This inherent electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene (B151609). stackexchange.comlibretexts.org

When a substituent like the propionyl group is at the 4-position, the nitrogen's electron-withdrawing effect is strongly exerted on this position. stackexchange.com This deactivation is amplified if the nitrogen atom is protonated or coordinated to a Lewis acid, which places a formal positive charge on the ring and further diminishes its electron density. stackexchange.comguidechem.com This electronic influence extends to the propionyl group, where the electron-poor nature of the ring enhances the electrophilicity of the carbonyl carbon atom. The electron density is pulled from the carbonyl group towards the ring, making the carbonyl carbon more susceptible to attack by nucleophiles. This effect is critical in understanding the compound's participation in various reactions.

Table 1: Electronic Effects of the Pyridine Nitrogen

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect | The electronegative nitrogen atom pulls electron density from the carbon atoms of the ring through the sigma bonds. stackexchange.comguidechem.com | Decreases overall electron density in the ring, deactivating it for electrophilic attack. libretexts.org |

| Resonance Effect | The nitrogen atom delocalizes the pi-electrons of the ring, creating resonance structures with a positive charge on the carbon atoms. stackexchange.comguidechem.com | Reduces electron density at the ortho and para positions, making them less reactive to electrophiles. stackexchange.com |

| Basicity | The lone pair on the nitrogen atom can accept a proton, forming a pyridinium (B92312) cation. stackexchange.com | The resulting positive charge strongly deactivates the ring to electrophilic substitution. stackexchange.comguidechem.com |

| Influence on Substituent | The ring's electron-withdrawing nature increases the partial positive charge on the carbonyl carbon of the 4-propionyl group. | Enhances the electrophilicity of the ketone, making it more reactive towards nucleophiles. |

The propionyl group of this compound exhibits typical ketone reactivity, most notably in condensation reactions. libretexts.org These reactions involve the nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, usually water, to form a new carbon-carbon or carbon-nitrogen double bond. chemguide.co.uk The enhanced electrophilicity of the carbonyl carbon, due to the electron-withdrawing pyridine ring, facilitates these reactions.

A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form the corresponding hydrazone. chemguide.co.uknih.gov This type of addition-elimination reaction serves as a qualitative test for aldehydes and ketones. chemguide.co.uk

Furthermore, this compound can participate in multi-component condensation reactions. For instance, it can react in a cascade sequence involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. organic-chemistry.org The Kröhnke pyridine synthesis, a method for generating highly substituted pyridines, utilizes the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, which highlights a similar reactivity pattern. wikipedia.org The initial step is a base-catalyzed condensation, underscoring the importance of the ketone's electrophilic character.

Reduction Chemistry of this compound

The reduction of this compound can target either the ketone functional group or the pyridine ring, depending on the reducing agent and reaction conditions employed. The primary focus is often the reduction of the prochiral ketone to form a chiral secondary alcohol, a valuable synthetic intermediate.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide array of functional groups, including ketones and carboxylic acid derivatives. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce esters and amides. masterorganicchemistry.comyoutube.com When applied to this compound, LiAlH₄ selectively reduces the ketone to the corresponding secondary alcohol, 4-(1-hydroxypropyl)pyridine. libretexts.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the propionyl group. youtube.comlibretexts.org This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (e.g., water) neutralizes the alkoxide to yield the final alcohol product. libretexts.org Due to the strength of LiAlH₄, the reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Table 2: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Relative Strength | Functional Groups Reduced (in context) |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Weaker | Aldehydes, Ketones. youtube.com |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles. masterorganicchemistry.comwikipedia.org |

The combination of zinc dust and formic acid serves as a reducing system with distinct reactivity towards pyridine derivatives. Studies have shown that this system can reduce pyridyl ketones. cas.czresearchgate.net Depending on the specific substrate and conditions, the reduction can lead to the corresponding alcohol or even the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group. In the broader context of pyridine derivatives, this reagent combination has been used to reduce pyridinecarbaldehydes to methylpyridines and to reduce the double bonds in compounds like 3-(pyridine)-2-propenoic acids. cas.czresearchgate.net The reduction of 4-styrylpyridine (B85998) to 4-phenethylpyridine (B184588) has also been accomplished with this system. cas.cz The potency of zinc with formic acid is noted to be greater than with acetic acid, capable of reducing the pyridine ring itself in certain quinoline (B57606) systems. cas.cz

The reduction of the prochiral ketone in this compound to a specific enantiomer of 4-(1-hydroxypropyl)pyridine is a key step in many chiral syntheses. This is achieved through asymmetric reduction, employing chiral catalysts or reagents to control the stereochemical outcome.

One major approach is catalytic asymmetric hydrogenation, where a metal catalyst, often rhodium or ruthenium, is complexed with a chiral ligand. These systems can deliver hydrogen to one face of the ketone preferentially, leading to high enantiomeric excess (ee). Another powerful method is the use of biocatalysts, such as ketoreductase enzymes. nih.gov These enzymes, often dependent on cofactors like NADPH, can exhibit extremely high levels of enantioselectivity (>99% ee) under mild, aqueous conditions. nih.gov Self-sufficient heterogeneous biocatalysts have been developed that can be recycled and used in continuous flow reactors for the synthesis of chiral alcohols. nih.gov

Copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand represents another advanced strategy for creating chiral centers adjacent to a pyridine ring. nih.govresearchgate.net While not a direct reduction, this method highlights the modern synthetic toolkit available for producing enantioenriched pyridine derivatives. nih.gov The synthesis of δ-lactams from pyridine derivatives via interrupted hydrogenation using chiral auxiliaries further demonstrates the potential for creating complex chiral molecules from simple pyridine starting materials. nih.govresearchgate.net

Coordination Chemistry of this compound and its Derivatives

The coordination chemistry of this compound is fundamentally influenced by the electronic properties and steric profile of the pyridine ring, which is modified by the presence of the propionyl group at the 4-position. Pyridine and its derivatives are ubiquitous ligands in transition metal chemistry, acting as Lewis bases through the lone pair of electrons on the nitrogen atom. nih.govsemanticscholar.org

Ligand Properties in Transition Metal Complex Formation

This compound functions as a monodentate ligand, coordinating to metal centers primarily through the nitrogen atom of the pyridine ring. alfachemic.com The nature of the substituent on the pyridine ring significantly alters its coordination properties. nih.gov The propionyl group (-COCH₂CH₃) at the 4-position is an electron-withdrawing group, which decreases the electron density on the nitrogen atom. This reduction in basicity, when compared to unsubstituted pyridine, can influence the strength of the metal-ligand bond. nih.govresearchgate.net

The coordination properties of pyridine-type ligands can be summarized as follows:

Bonding: Pyridine is classified as a weak pi-acceptor ligand. wikipedia.org It forms a σ-bond with metal ions via the overlap of the nitrogen's sp² lone pair orbital with a vacant metal orbital. semanticscholar.orgresearchgate.net

Complex Geometry: Pyridine and its derivatives form complexes with various geometries, most commonly octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.orgjscimedcentral.com For example, common families of pyridine complexes include those with the general formulas [MCl₂(py)₄]ⁿ⁺, which are typically found in a trans configuration, and [MCl₃(py)₃]. wikipedia.org

The electronic and steric properties of this compound compared to other pyridine ligands are detailed in the table below.

| Property | Unsubstituted Pyridine | This compound | 2-Picoline (2-Methylpyridine) |

| Substituent Effect | None (Reference) | Electron-withdrawing | Electron-donating |

| Basicity | Moderate (pKa of conjugate acid ≈ 5.25) wikipedia.org | Lower than pyridine | Higher than pyridine |

| Bonding | σ-donor, weak π-acceptor wikipedia.org | σ-donor, enhanced π-acceptor character | Enhanced σ-donor |

| Steric Hindrance | Minimal | Minimal at the coordination site | Significant wikipedia.org |

| Typical Geometries | Octahedral, Tetrahedral, Square Planar wikipedia.orglibretexts.org | Octahedral, Tetrahedral, Square Planar | Similar to pyridine, but sterically demanding |

Peroxovanadium(V) Complex Formation with 2-Acylpyridine Derivatives

While detailed studies on this compound are specific, the reactivity of acylpyridines can be understood in the broader context of nitrogen-containing ligands in the formation of peroxovanadium(V) complexes. These complexes are of significant interest due to their biochemical relevance and catalytic activity. nih.govoaji.net The formation of a vanadium(V) peroxo complex, such as VVO(O₂), from a vanadium(IV) species and molecular oxygen is a noteworthy reaction due to the redox mismatch; vanadium is oxidized by one electron, while dioxygen is reduced by two electrons. nih.gov

Research on related systems, such as those involving bipyridine ligands, reveals that the formation of the peroxo complex is intricate. nih.govresearchgate.net Monitoring the reaction of V(IV)O(OH) with O₂ shows that a cis-dioxo compound, [V(V)(O)₂(ligand)₂]⁺, is often formed as an intermediate, which subsequently converts to the final peroxo product. researchgate.net The solvent can play a crucial role, providing the necessary reducing equivalents for the formation of the peroxo ligand. nih.gov Vanadium(IV) complexes that have neutral nitrogenous ligands often require a solvent like tetrahydrofuran (THF) to activate O₂. researchgate.net

Key steps in the proposed mechanism can include:

Initial reduction of O₂ at the vanadium(IV) center to yield a vanadium(V)-superoxide intermediate. nih.govresearchgate.net

Autoxidation of the solvent (e.g., THF). nih.govresearchgate.net

The intermediacy of a V(V)O₂ species which then converts to the more stable V(V)O(O₂) complex. nih.gov

The presence of an acyl group on the pyridine ring, as in 2-acylpyridines, would modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting vanadium complexes.

Coordination Behavior in Heterodimetallic Lanthanide Complexes

The coordination of this compound and its derivatives in lanthanide complexes is governed by the distinct characteristics of lanthanide ions. Lanthanide-ligand bonds are predominantly ionic in nature, with minimal participation from the 4f electrons in bonding. rutgers.edu This leads to flexible coordination numbers and geometries, making the design of specific structures challenging but also versatile. rutgers.edu

Studies on related pyridine-based ligands in lanthanide chemistry have revealed the formation of diverse structural motifs:

Dinuclear Clusters: Ligands can bridge two lanthanide ions to form discrete dinuclear structures. rsc.orgrsc.org

Polymeric Chains: Ligands can link metal centers in a repeating fashion to create one-dimensional (1D) polymeric chains. rsc.orgrsc.org

2D and 3D Networks: Through a combination of coordination bonds and intermolecular interactions like hydrogen bonding, higher-dimensional 2D or 3D supramolecular structures can be assembled. rsc.org

In the context of heterodimetallic complexes involving lanthanides, a ligand like this compound could either coordinate to one metal center or act as a bridge between a lanthanide ion and another transition metal. The coordination would depend on the relative affinity of the nitrogen donor for the different metal ions present. The ionic nature of the Ln-N bond means that the electrostatic compatibility and steric factors are primary determinants of the resulting structure. rutgers.edu

Investigation of Bridging Pyridine Ligand Modes

Although pyridine typically acts as a monodentate ligand, it and its derivatives can also function as bridging ligands, connecting two or more metal centers to form polynuclear complexes. researchgate.netresearchgate.net This bridging action is less common than for ligands explicitly designed with multiple donor sites but is a significant aspect of their coordination chemistry. researchgate.net

The pyridine ring can bridge metal ions in a [µ-ŋ¹(N)] fashion, where the single nitrogen atom coordinates to a metal ion while also interacting with another. researchgate.net More commonly, substituted pyridines containing additional donor groups, such as carboxylates or triazoles, exhibit well-defined bridging modes. researchgate.netresearchgate.net For instance, pyridine-dicarboxylate ligands show various bridging coordinations that link metal centers into polymeric architectures. researchgate.net Similarly, ligands incorporating a 1,2,4-triazole (B32235) ring linked to a pyridine can bridge metal ions using the N1,N2 atoms of the triazole moiety, leading to the formation of linear trinuclear clusters. researchgate.net

While this compound itself lacks a second strong donor site for chelation or simple bridging, it can participate in forming polynuclear structures through more complex interactions or by bridging between metal centers in a way that is sterically favorable. researchgate.net

| Bridging Ligand Type | Example Ligand | Common Resulting Structure | Reference |

| Substituted Pyridine | Pyridine-2,3-dicarboxylate | 1D and 2D Coordination Polymers | researchgate.net |

| Triazole-based | 4-(4-hydroxyphenyl)-1,2,4-triazole | Tetranuclear or Trinuclear Clusters | researchgate.net |

| Pyridyloxy-based | 2-pyridyloxy | Dinuclear Ru-P Complexes | nih.gov |

| Simple Pyridine | Pyridine | Sporadic [µ-ŋ¹(N)] bridged complexes | researchgate.net |

Derivatization and Functionalization Studies

The functionalization of the this compound scaffold is a key strategy for modifying its chemical properties and creating new molecular entities. This can involve reactions on the propionyl side chain or on the pyridine ring itself.

Synthesis and Reactivity of 2-Chloro-4-propionylpyridine (B1282293)

The synthesis of 2-chloro-4-propionylpyridine is not explicitly detailed in the literature, but its preparation can be inferred from established methods for the synthesis of other substituted chloropyridines. One common and effective method for introducing a chlorine atom at the 2-position of a pyridine ring is through the corresponding pyridine-N-oxide. chempanda.comwikipedia.org

A plausible synthetic route could be:

N-Oxidation: Oxidation of this compound to form this compound-N-oxide.

Chlorination: Reaction of the N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-4-propionylpyridine. wikipedia.org

Alternatively, direct chlorination of pyridine compounds can be achieved, though this may lead to mixtures of products. chempanda.comwikipedia.org Another approach involves starting with a pre-functionalized pyridine. For example, a synthetic pathway could start from 2-chloro-4-cyanopyridine, a commercially available intermediate. guidechem.com The cyano group could then be converted to a propionyl group through reactions such as a Grignard reaction with ethylmagnesium bromide followed by hydrolysis.

The reactivity of 2-chloro-4-propionylpyridine would be dominated by nucleophilic substitution at the 2-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the ring nitrogen. wikipedia.org This allows for the introduction of a wide range of nucleophiles to create a variety of 2-substituted-4-propionylpyridine derivatives. wikipedia.org

Formation of this compound Oxime and Related Derivatives

The formation of an oxime from a ketone is a well-established and reliable chemical transformation. In the case of this compound, the carbonyl group of the propionyl substituent readily reacts with hydroxylamine (B1172632) to yield this compound oxime. This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime.

The general procedure involves treating the ketone with hydroxylamine hydrochloride in the presence of a base. The base, often pyridine or an aqueous solution of sodium hydroxide, serves to neutralize the hydrochloric acid and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity. orgsyn.orgresearchgate.net

A typical experimental procedure for the synthesis of a pyridine ketoxime, which can be adapted for this compound, is the synthesis of 4-acetylpyridine (B144475) oxime. In this procedure, 4-acetylpyridine is reacted with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. The product precipitates from the reaction mixture and can be collected by filtration. orgsyn.org For more hindered ketones, the reaction may require heating in a solvent like pyridine. bu.edu The product of this reaction is typically a mixture of (E) and (Z) isomers.

Oxime derivatives are versatile intermediates in organic synthesis. For example, they can be used in the Beckmann rearrangement to produce amides, and they can serve as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. orgsyn.orgrsc.org

Table 2: Physical and Chemical Properties of this compound and Related Oximes

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₉NO | 135.17 | - | - | - |

| This compound Oxime | C₈H₁₀N₂O | 150.18 | - | - | - |

| 4-Acetylpyridine Oxime | C₇H₈N₂O | 136.15 | Solid | - | - |

| Acetophenone (B1666503) Oxime | C₈H₉NO | 135.16 | Solid | 55-60 | 118-120 (at 20 mmHg) |

Spectroscopic Characterization and Elucidation of 4 Propionylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of 4-Propionylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propionyl group.

The pyridine ring contains two sets of chemically non-equivalent aromatic protons. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to appear furthest downfield due to the electron-withdrawing effect of the nitrogen. The protons meta to the nitrogen (H-3 and H-5) would appear at a slightly higher field.

The propionyl group (-COCH₂CH₃) gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the carbonyl group, which deshields them, causing them to resonate at a lower field compared to the methyl protons. The coupling between these adjacent groups results in the characteristic quartet-triplet pattern.

Based on established chemical shift ranges for substituted pyridines and alkyl ketones, the following table presents the expected ¹H NMR spectral data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-2, H-6 | ~8.7 | Doublet |

| Pyridine H-3, H-5 | ~7.8 | Doublet |

| Methylene (-CH₂-) | ~3.0 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Note: Predicted values are based on typical chemical shifts for 4-substituted pyridines and alkyl ketones. Actual experimental values may vary based on solvent and other conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: three for the pyridine ring carbons and two for the propionyl group carbons.

The carbonyl carbon (C=O) of the propionyl group is expected to have the most downfield chemical shift, typically appearing in the 190-210 ppm range for ketones. chemicalbook.com The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm). The C-4 carbon, being attached to the propionyl group, and the C-2/C-6 carbons, being adjacent to the electronegative nitrogen, will have distinct chemical shifts from the C-3/C-5 carbons. aist.go.jp The aliphatic carbons of the ethyl group will appear at the highest field.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~145 |

| Pyridine C-3, C-5 | ~121 |

| Methylene (-CH₂-) | ~31 |

| Methyl (-CH₃) | ~8 |

Note: Predicted values are based on typical chemical shifts for 4-substituted pyridines and alkyl ketones. Actual experimental values may vary.

When this compound acts as a ligand in coordination complexes, multinuclear NMR can be employed to probe the metal center and the ligand-metal interaction. Vanadium-51 (⁵¹V) NMR is a particularly useful technique for studying vanadium complexes. The ⁵¹V nucleus is highly sensitive for NMR detection, although its quadrupolar nature can lead to broad signals. rsc.org

The chemical shift of ⁵¹V is highly sensitive to the coordination environment, including the number and type of ligands, the coordination geometry, and the oxidation state of the vanadium center. For instance, in studies of diperoxovanadate complexes with 4-picoline-like ligands, ⁵¹V NMR was used to identify the formation of new six-coordinated peroxovanadate species in solution. researchgate.net The coordination of the pyridine-type ligand to the vanadium center induces a significant change in the ⁵¹V chemical shift, providing direct evidence of complex formation and offering insights into the electronic structure of the complex. researchgate.net Therefore, for a hypothetical vanadium complex with this compound, ⁵¹V NMR would be a powerful tool to characterize the complex in solution, determine its stability, and study ligand exchange dynamics.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules or coordination compounds.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling relationships. nist.gov For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the propionyl group, confirming their connectivity. It would also show a correlation between the ortho-protons (H-2, H-6) and meta-protons (H-3, H-5) of the pyridine ring, aiding in their definitive assignment.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nist.gov An HSQC spectrum of this compound would allow for the direct assignment of each carbon signal by linking it to its already assigned proton signal. For example, the proton signal predicted around 3.0 ppm (quartet) would show a correlation to the carbon signal around 31 ppm, confirming the assignment of the methylene group. Similarly, the aromatic protons would be correlated to their respective ring carbons. These techniques are invaluable for confirming the molecular structure and become even more critical when analyzing more complex coordination compounds of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.) upon interaction with electromagnetic radiation.

For this compound, the most characteristic absorption in the IR spectrum is the strong band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1685-1710 cm⁻¹, typical for aromatic ketones. researchgate.net Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and pyridine ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region). researchgate.netchemicalbook.com The aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring. The ring breathing mode, a characteristic symmetric vibration, is often a strong band in the Raman spectrum of pyridine derivatives, typically observed around 1000 cm⁻¹. wisc.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | Weak |

| Aliphatic C-H Stretch | ~2980-2850 | Moderate |

| Carbonyl (C=O) Stretch | ~1690 (Strong) | Moderate |

| Pyridine Ring (C=C, C=N) Stretches | ~1600, ~1550, ~1480, ~1420 | Strong-Moderate |

| Pyridine Ring Breathing | Weak | ~1000 (Strong) |

Note: Frequencies are approximate and based on characteristic values for substituted pyridines and aromatic ketones.

A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each band in the IR and Raman spectra to a specific normal mode of vibration. This analysis provides a deeper understanding of the molecule's structure and bonding.

Upon coordination of this compound to a metal center, shifts in the vibrational frequencies are expected. The coordination typically occurs through the lone pair of electrons on the pyridine nitrogen atom. This interaction alters the electron distribution within the pyridine ring, leading to shifts in the ring stretching and bending modes. For example, studies on pyridine complexes with various metals have shown that the pyridine ring breathing mode often shifts to a higher frequency upon coordination.

Furthermore, if the carbonyl oxygen also participates in coordination, a significant shift of the C=O stretching frequency to a lower wavenumber would be observed. This shift provides direct evidence of the carbonyl group's involvement in bonding to the metal center. Therefore, a comparative vibrational analysis of free this compound and its metal complexes can elucidate the mode of coordination and the strength of the metal-ligand bond.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. researchgate.net For this compound, various MS techniques can be applied to confirm its identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netresearchgate.net For this compound (C₈H₉NO), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental formulas. chemrxiv.org This capability is crucial for confirming the identity of a newly synthesized compound and for detecting trace impurities. nih.gov HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of achieving the high resolution required for such analyses. researchgate.netronquinnlab.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) to analyze a wide range of organic molecules. wikipedia.orgwikipedia.orgcreative-proteomics.com

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable molecules. wikipedia.orgnih.govyoutube.com In the positive ion mode, this compound, with its basic nitrogen atom in the pyridine ring, is expected to readily form a protonated molecule, [M+H]⁺. nih.gov ESI is a gentle ionization method, meaning that it typically produces the molecular ion with minimal fragmentation, which is advantageous for confirming the molecular weight. wikipedia.orgyoutube.com The technique involves creating a fine spray of charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions. youtube.comresearchgate.net ESI-MS can be used to study noncovalent interactions and can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation. wikipedia.orgmdpi.commdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a broad range of analytes, including less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgnih.govnih.gov In APCI, ionization occurs in the gas phase through ion-molecule reactions initiated by a corona discharge. wikipedia.orgcreative-proteomics.comnationalmaglab.org Similar to ESI, APCI would likely produce the protonated molecule [M+H]⁺ for this compound. nih.gov APCI is compatible with higher liquid flow rates than ESI, making it robust for LC-MS applications. nationalmaglab.org

The choice between ESI and APCI would depend on the specific analytical requirements and the chromatographic conditions used for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. emerypharma.comcdc.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov GC-MS is widely used to assess the purity of organic compounds and to identify and quantify impurities. emerypharma.comnih.gov

For this compound, a GC-MS analysis would involve injecting the sample into the GC, where it is vaporized and separated from other components on a chromatographic column. ose-services.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. emerypharma.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. hmdb.ca This fragmentation pattern is highly reproducible and can be used to identify the compound by comparison with a spectral library or through interpretation. emerypharma.com

A study on the analysis of pyridines in cigarette smoke demonstrated the utility of GC-MS for their quantification. nih.gov Another study on pyridine temperature-programmed desorption used GC-MS to identify the desorbed species. nih.gov These examples highlight the suitability of GC-MS for analyzing pyridine derivatives like this compound to determine its purity and identify any volatile impurities. chromatographyonline.com

Table 2: Summary of Mass Spectrometry Techniques for this compound

| Technique | Ionization Method | Information Obtained | Application for this compound |

| HRMS | ESI, APCI, etc. | Exact mass, elemental formula | Confirmation of molecular formula (C₈H₉NO) |

| ESI-MS | Electrospray | Molecular weight, [M+H]⁺ | Molecular weight confirmation, LC-MS analysis |

| APCI-MS | Atmospheric Pressure Chemical Ionization | Molecular weight, [M+H]⁺ | Molecular weight confirmation, LC-MS analysis for less polar samples |

| GC-MS | Electron Ionization (EI) | Molecular weight, fragmentation pattern | Purity assessment, identification of volatile impurities |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgyoutube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgmasterorganicchemistry.com The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region. researchgate.netnist.govsielc.com These absorptions are due to π → π* and n → π* transitions. researchgate.netlibretexts.org

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically high-intensity absorptions. For pyridine, these transitions occur at shorter wavelengths.

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the propionyl substituent on the pyridine ring can influence the position and intensity of these absorption bands. The carbonyl group of the propionyl substituent is a chromophore itself and its conjugation with the pyridine ring will likely cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.

Experimental UV-Vis spectra for a related compound, 4-Phenylpyrimidine, measured in different solvents (EtOH, MeOH, DMSO, and H₂O), show absorption peaks that are influenced by the solvent environment. researchgate.net Similarly, the absorption spectrum of this compound would be expected to show solvent dependency. The study of how the absorption spectrum changes with solvent polarity can provide insights into the nature of the electronic transitions.

While specific experimental absorption maxima for this compound were not found in the provided search results, a study on pyridine derivatives suggests that the electronic transitions can be complex and may involve interactions between different chromophores within the molecule. researchgate.net A theoretical and experimental investigation would be necessary to precisely assign the electronic transitions and determine the absorption properties of this compound.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Description | Expected Characteristics |

| π → π | Electron promoted from a π bonding to a π antibonding orbital | High intensity absorptions, influenced by conjugation with the propionyl group. |

| n → π | Electron promoted from the nitrogen lone pair to a π antibonding orbital | Lower intensity absorptions, may be shifted by solvent effects. |

Photoluminescence and Energy Transfer Studies

The photoluminescent properties of compounds incorporating the pyridine moiety, such as in metal complexes, are a subject of significant research. The electronic characteristics of the pyridine ligand, including derivatives like this compound, play a crucial role in the observed luminescence. When integrated into metal complexes, these ligands can give rise to intense luminescence, often tunable by modifying substituents on the pyridine ring.

For instance, studies on d⁶ transition metal complexes, such as those of Rhenium(I), have revealed intriguing photophysical behaviors. A tricarbonyl rhenium (2,2'-bipyridine) complex featuring a 4-pyridylamidine ligand, Re(4-Pam), demonstrates non-exponential photoluminescence decay. rsc.org This phenomenon is attributed to the presence of two distinct rotamers of the complex in its ground state, which have degenerate triplet- to ground-state transitions. rsc.org However, upon protonation of the peripheral amidine group, the ligand becomes symmetric, leading to a single exponential decay. rsc.org This highlights the sensitivity of the photoluminescence kinetics to the electronic symmetry of the pyridine-containing ligand. rsc.org

Zinc(II) complexes with substituted terpyridine ligands also exhibit interesting photoluminescent properties. mdpi.com The emission maxima of these complexes can be tuned across a wide range, from 370 nm to 528 nm, simply by altering the substituent group on the phenyl-terpyridine ligand. mdpi.com These emissions are typically assigned to π-π* or metal-to-ligand charge transfer (MLCT) transitions, with some emissions at lower energies potentially arising from n-π* or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The solvent can also have a significant effect on the photoluminescent properties of these compounds. mdpi.com

In lanthanide complexes, the pyridine-containing ligand often acts as an "antenna," absorbing UV light and transferring the energy to the central metal ion, which then emits at its characteristic wavelengths. This intramolecular energy transfer is a key principle in designing highly luminescent lanthanide compounds. For example, samarium(III) complexes with pyridyl adducts exhibit Sm³⁺-centered emission in both the visible and near-infrared (NIR) regions upon excitation of the ligand's π → π* electronic transition band around 350–400 nm. mdpi.com The incorporation of aromatic rings and fluorinated groups into the ligands can enhance the emission intensity of the resulting complexes. mdpi.com

| Complex Type | Ligand Type | Excitation Maxima (λex) | Emission Maxima (λem) | Reference |

|---|---|---|---|---|

| Sm(III) Complex | Pyridyl Adduct of β-diketonate | ~389-400 nm | Visible & NIR (4G5/2 → 6H9/2 at ~649 nm) | mdpi.com |

| Zn(II) Complex | Substituted bis-imidazo[1,2-a]pyridine | ~300-330 nm | 379–450 nm | researchgate.net |

| Zn(II) Complex | Substituted 4'-phenyl-2,2':6',2''-terpyridine | ~300 nm | 370–528 nm | mdpi.com |

| Re(I) Complex | 4-pyridylamidine | Not Specified | Non-exponential decay | rsc.org |

| Pt(II) Complex | Azo-appended alkynyl | ~300-365 nm | Originate from 3IL or 3MMLCT | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound Derivatives

The crystal structures of numerous pyridine derivatives have been successfully elucidated, providing deep insights into their molecular architecture. For example, the analysis of ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate, a complex pyridine derivative, was accomplished using single-crystal X-ray diffraction. nih.gov Similarly, the structures of novel imidazo[4,5-b]pyridine derivatives have been confirmed by this technique, revealing the precise arrangement of the fused heterocyclic system. uctm.edu

In another study, the crystal structures of two pyridine derivative salts, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ-pyridin-1-ylium hexafluoro-λ-phosphane, were determined. researchgate.net These analyses provide detailed geometric parameters. For instance, in the first compound, the pyridine ring and the methoxy-substituted benzene (B151609) ring are nearly coplanar, with a small dihedral angle of 9.86 (12)° between them. researchgate.net The analysis of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (B3432731) reveals the bond lengths and angles within the protonated and neutral 4-aminopyridine molecules, showing how hydrogen bonding can influence these parameters. nih.gov

| Compound | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | Dihedral Angle | The pyridine ring and benzene ring have a dihedral angle of 9.86 (12)°. | researchgate.net |

| 4-aminopyridinium thiocyanate–4-aminopyridine | Bond Angle | The bond angle at the pyridine N atom is increased to 119.47 (14)° due to hydrogen bonding. | nih.gov |

| Imidazo[4,5-b]pyridine derivative | General Structure | The structure was determined by X-ray diffraction, confirming the connectivity of the fused rings. | uctm.edu |

Ligand Conformation and Intermolecular Interactions

Hydrogen bonding is a dominant interaction in many pyridine derivatives. researchgate.net In the crystal structure of 4-aminopyridinium thiocyanate–4-aminopyridine, the molecules and ions are held together by a network of N—H⋯N and N—H⋯S hydrogen bonds, creating complex three-dimensional structures. nih.gov Another important interaction is π-π stacking, which occurs between the aromatic pyridine rings of adjacent molecules. A short interplanar distance of 3.3419 (7) Å between two 4-aminopyridine molecules in the aforementioned crystal structure is indicative of such an interaction. nih.gov

Weaker interactions, such as C—H⋯F and general van der Waals forces, also contribute to the stability of the crystal packing. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. For 4-aminopyridinium thiocyanate, this analysis showed that the most significant contributions to crystal packing come from H⋯H (36.6%), C⋯H (20.4%), S⋯H (19.7%), and N⋯H (13.4%) contacts. nih.gov

Coordination Geometries in Metal Complexes

When this compound acts as a ligand, it coordinates to a central metal ion, forming a coordination complex. The spatial arrangement of the ligands around this central ion is known as the coordination geometry. numberanalytics.comwikipedia.org This geometry is determined primarily by the coordination number—the number of donor atoms bonded to the metal—and plays a vital role in the complex's properties. wikipedia.orglibretexts.org

Common coordination geometries for transition metal complexes include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. libretexts.orglibretexts.org For example, octahedral geometry involves six ligands arranged at the vertices of an octahedron around the metal ion, with 90° angles between adjacent ligands. libretexts.org Tetrahedral geometry features four ligands with bond angles of approximately 109.5°. libretexts.org

Less common geometries are observed for higher coordination numbers. For instance, samarium(III) complexes with pyridyl adducts have been shown to display an 8-coordinated geometry. mdpi.com The specific geometry adopted can influence the electronic structure, reactivity, and photophysical properties of the complex. numberanalytics.com Single-crystal X-ray diffraction is the definitive method for determining these coordination geometries in the solid state. mdpi.com

| Coordination Number | Molecular Geometry | Example Ion/Complex | Reference |

|---|---|---|---|

| 2 | Linear | [Ag(NH3)2]+ | libretexts.org |

| 4 | Tetrahedral | [ZnCl4]2- | libretexts.org |

| 4 | Square Planar | [NiCl4]2- | libretexts.org |

| 5 | Trigonal Bipyramidal | [CoCl5]2- | libretexts.org |

| 6 | Octahedral | [CoCl6]3- | libretexts.org |

| 8 | Square Antiprismatic / Dodecahedral | [ReF8]2- / [Mo(CN)8]4- | libretexts.org |

Computational and Theoretical Studies of 4 Propionylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Propionylpyridine, DFT calculations offer a detailed understanding of its fundamental chemical and physical properties.

The first step in the computational analysis of this compound involves geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's lowest energy structure is determined. researchgate.net This process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.

Following optimization, an analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule. The electronic structure of substituted pyridine (B92270) derivatives is influenced by the nature of the substituent. nih.gov For this compound, the propionyl group, an electron-withdrawing group, is expected to influence the electron density of the pyridine ring. This can be visualized through electron density maps and Mulliken charge analysis, which assign partial charges to each atom, highlighting the electrophilic and nucleophilic sites within the molecule. rsc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: This is a representative table based on typical values for similar structures, as specific literature on this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 | 120 | 0 |

| C-N (ring) | 1.34 | 117 | 0 |

| C-C (side chain) | 1.52 | 110 | - |

| C=O | 1.21 | 122 | - |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-N stretching of the pyridine ring, and various C-H bending and stretching modes. A Potential Energy Distribution (PED) analysis can further elucidate the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are typical frequency ranges and are subject to the computational method and basis set used.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1680-1700 |

| Pyridine Ring | C=N Stretching | 1580-1610 |

| Pyridine Ring | C=C Stretching | 1450-1550 |

| -CH₂- | Scissoring | 1440-1470 |

Global reactivity descriptors derived from DFT calculations, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.netmdpi.com These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis of these descriptors for this compound can predict its behavior in chemical reactions, for instance, its susceptibility to nucleophilic or electrophilic attack. The propionyl group's electron-withdrawing nature is expected to influence these parameters, making the pyridine ring more electrophilic compared to unsubstituted pyridine.

Table 3: Conceptual DFT Reactivity Descriptors

| Parameter | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. webmo.net For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential would highlight sites susceptible to nucleophilic attack.